diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate
Overview
Description
Diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate is a useful research compound. Its molecular formula is C21H30O7 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.19915329 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrophilic Amination and Synthesis of Anisidines
Diethyl 2-[N-(p-methoxyphenyl)imino]malonate undergoes amination reactions with alkyl Grignard reagents to yield N-alkylation products. These products can be readily converted into N-alkyl-p-anisidines through oxidative removal of the malonate moiety, demonstrating the compound's utility in synthesizing derivatives of anisidine, which are valuable in pharmaceutical chemistry (Y. Niwa, K. Takayama, M. Shimizu, 2002).
Novel Synthesis Routes
Diethyl-2-(2-methoxyphenoxy)malonate has been synthesized through bromination and etherification from malonate, leading to the preparation of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This compound showcases the potential of diethyl malonate derivatives in creating complex bipyrimidine structures, which are of interest in the development of new materials and bioactive molecules (Lin Chen, 2011).
Glycoconjugate Synthesis
The synthesis of oligonucleotide glycoconjugates bearing three different glycosyl groups utilized diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate as a key building block. This application highlights the role of diethyl malonate derivatives in the field of glycochemistry, enabling the creation of complex carbohydrate-linked nucleic acid structures for therapeutic and diagnostic purposes (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).
Flavor Compound Synthesis
The rapid synthesis of flavor compounds, such as 4-ethyloctanoic acid, has been achieved using diethyl malonate under microwave irradiation. This method demonstrates the efficiency of diethyl malonate derivatives in synthesizing flavor compounds, offering significant advantages in terms of reaction speed and yield, crucial for industrial applications in food chemistry (Yuping Liu, Decai Yin, Haitao Chen, Baoshuai Sun, 2010).
Properties
IUPAC Name |
diethyl 2-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O7/c1-5-8-16-15-17(24-4)9-10-19(16)28-14-13-25-12-11-18(20(22)26-6-2)21(23)27-7-3/h5,9-10,15,18H,1,6-8,11-14H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHRDJZTELIPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC1=C(C=C(C=C1)OC)CC=C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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